molecular formula C21H21Cl2N3OS B15036702 3-[(3,4-Dichlorobenzyl)sulfanyl]-1-(morpholin-4-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

3-[(3,4-Dichlorobenzyl)sulfanyl]-1-(morpholin-4-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Cat. No.: B15036702
M. Wt: 434.4 g/mol
InChI Key: HBUSOGTYFVMSIC-UHFFFAOYSA-N
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Description

3-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-1-(MORPHOLIN-4-YL)-5,6,7,8-TETRAHYDROISOQUINOLINE-4-CARBONITRILE is a complex organic compound that features a unique combination of functional groups, including a dichlorophenyl group, a morpholine ring, and a tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-1-(MORPHOLIN-4-YL)-5,6,7,8-TETRAHYDROISOQUINOLINE-4-CARBONITRILE typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the morpholine ring and the dichlorophenylmethylsulfanyl group. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis may also incorporate advanced techniques such as microwave-assisted synthesis or green chemistry principles to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-1-(MORPHOLIN-4-YL)-5,6,7,8-TETRAHYDROISOQUINOLINE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or other reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, 3-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-1-(MORPHOLIN-4-YL)-5,6,7,8-TETRAHYDROISOQUINOLINE-4-CARBONITRILE is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial effects, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases such as cancer, infections, or neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also serve as an intermediate in the production of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-1-(MORPHOLIN-4-YL)-5,6,7,8-TETRAHYDROISOQUINOLINE-4-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-1-(MORPHOLIN-4-YL)-5,6,7,8-TETRAHYDROISOQUINOLINE-4-CARBONITRILE apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific and industrial fields.

Properties

Molecular Formula

C21H21Cl2N3OS

Molecular Weight

434.4 g/mol

IUPAC Name

3-[(3,4-dichlorophenyl)methylsulfanyl]-1-morpholin-4-yl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

InChI

InChI=1S/C21H21Cl2N3OS/c22-18-6-5-14(11-19(18)23)13-28-21-17(12-24)15-3-1-2-4-16(15)20(25-21)26-7-9-27-10-8-26/h5-6,11H,1-4,7-10,13H2

InChI Key

HBUSOGTYFVMSIC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(N=C2N3CCOCC3)SCC4=CC(=C(C=C4)Cl)Cl)C#N

Origin of Product

United States

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